molecular formula C16H13F3OS B1327930 4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-84-9

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327930
CAS No.: 898777-84-9
M. Wt: 310.3 g/mol
InChI Key: BLMXXPIEQJLQOW-UHFFFAOYSA-N
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Description

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-84-9) is a fluorinated aromatic ketone of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C 16 H 13 F 3 OS and a molecular weight of 310.33 g/mol, serves as a versatile synthetic building block . Its structure features a propiophenone core substituted with a methylsulfanyl (thiomethyl) group on one phenyl ring and a 3,4,5-trifluorophenyl group on the propane chain . The presence of both the electron-donating thiomethyl ether and the highly fluorinated aromatic system makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds where fluorine incorporation is used to modulate bioavailability, metabolic stability, and binding affinity. Researchers utilize this compound in exploration of structure-activity relationships (SAR) and as a precursor in medicinal chemistry projects. The calculated properties include a density of 1.291 g/cm³ and a boiling point of approximately 427°C . This product is intended for research and development applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3OS/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMXXPIEQJLQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645004
Record name 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-84-9
Record name 1-Propanone, 1-[4-(methylthio)phenyl]-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the thiomethyl group may contribute to its reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Biological Activity/Applications Key Distinctions
4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone C₁₆H₁₃F₃OS 4'-SCH₃, 3-(3,4,5-F₃C₆H₂) Anticancer (predicted), enzyme inhibition Unique thiomethyl group enhances sulfur-based interactions
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone C₁₅H₉F₅O 2',4'-F₂, 3-(3,4,5-F₃C₆H₂) Antitumor (cytotoxic via apoptosis) Fluorine atoms increase hydrogen bonding and van der Waals interactions
4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone C₁₅H₁₀F₄O 4'-F, 3-(3,4,5-F₃C₆H₂) Cytotoxic against MCF-7 breast cancer cells Lack of thiomethyl reduces thiol reactivity
3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₃F₂OS 3',4'-F₂, 4-SCH₃ Enzyme inhibition (thiol-containing targets) Trifluorophenyl group absent; reduced metabolic stability
2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄Cl₂OS 2',6'-Cl₂, 4-SCH₃ Antimicrobial (Gram-positive bacteria) Chlorine substituents alter electronic properties

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Binding
  • Thiomethyl (–SCH₃) vs. Halogens (F, Cl): The thiomethyl group in the target compound enables nucleophilic sulfur interactions, such as covalent bonding with cysteine residues in enzymes, a feature absent in fluoro- or chloro-substituted analogs . For example, 2',4'-difluoro derivatives rely on fluorine-induced polarity and hydrogen bonding for target engagement .
  • Trifluorophenyl Group: The 3,4,5-trifluorophenyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-(4-methylphenyl)propiophenone). This group also increases π-π stacking interactions in enzyme active sites .

Biological Activity

4'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-84-9) is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H13_{13}F3_{3}OS
  • Molecular Weight : 310.34 g/mol
  • Purity : 97%
  • Appearance : Solid at room temperature.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer and antimicrobial properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines and possess antibacterial activity.

Anticancer Activity

Recent research indicates that compounds similar to this compound can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound potentially triggers apoptosis through the activation of the p53 pathway and downregulation of anti-apoptotic proteins.
  • Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50_{50} values in the low micromolar range.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-75.2Apoptosis via p53 activation
Similar Compound AMDA-MB-2314.8Caspase activation
Similar Compound BHeLa6.0Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties.

  • Mechanism : The antimicrobial activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Case Study : In vitro assays have shown that compounds with a similar structure inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus32
Similar Compound CEscherichia coli64
Similar Compound DPseudomonas aeruginosa128

Research Findings

Research has focused on synthesizing derivatives of the compound to enhance its biological activity. For example:

  • Synthesis and Evaluation : A study synthesized various thiomethyl ketones and evaluated their biological activities, revealing that modifications to the trifluorophenyl group significantly impacted their anticancer efficacy.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have indicated that electron-withdrawing groups enhance cytotoxicity by stabilizing reactive intermediates during metabolic processes.

Q & A

Q. Basic

Personal protective equipment (PPE) : Nitrile gloves, chemical goggles.

Ventilation : Use fume hoods with HEPA filters.

Storage : Amber glass under nitrogen at -20°C to prevent oxidation.

Spill management : Neutralize with 5% sodium bicarbonate; absorb with vermiculite. Structural analogs show moderate toxicity (LD₅₀ >500 mg/kg in rats) .

How to determine the compound’s binding mode to target enzymes?

Q. Advanced

X-ray crystallography : Co-crystallize with enzyme for high-resolution structure.

Mutagenesis : Alter putative binding pocket residues (e.g., cysteine for thiomethyl interaction).

Molecular dynamics : Simulate binding stability over 100-ns trajectories.

SPR/ITC : Corrate kinetic and thermodynamic binding parameters .

What industrial methods improve synthesis scalability?

Q. Advanced

Continuous flow reactors : Enhance heat/mass transfer for higher yield and purity.

Catalyst screening : Explore Pd/C or enzyme-catalyzed steps for greener synthesis.

Process analytical technology (PAT) : In-line FTIR monitors reaction progression. Industrial protocols for analogs achieved 85% yield in flow systems .

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